MAGEC2 is classified under the cancer/testis antigen category, meaning it is typically expressed in testicular germ cells but aberrantly expressed in several malignancies, including melanoma, breast cancer, and hepatocellular carcinoma. Its expression is often associated with poor prognosis in cancer patients, making it a potential target for immunotherapy and vaccine development .
The synthesis of peptides derived from melanoma-associated antigen C2 can be achieved through various methods, including solid-phase peptide synthesis, also known as Merrifield synthesis. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the production of specific peptide sequences that can be used for research or therapeutic purposes .
The synthesis process typically involves:
The molecular structure of melanoma-associated antigen C2 comprises a series of amino acids that form its functional domains. The protein's specific sequence and three-dimensional conformation are crucial for its interaction with T-cell receptors and other immune components.
The structural analysis often employs techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its conformation and functional sites .
MAGEC2 participates in several biochemical pathways that influence cellular behavior in cancer:
The modulation of these interactions can be influenced by various factors, including post-translational modifications like phosphorylation or ubiquitination, which can alter MAGEC2's stability and activity within cancer cells.
The mechanism by which melanoma-associated antigen C2 contributes to tumorigenesis involves several key processes:
Data from studies indicate that high levels of MAGEC2 correlate with increased resistance to apoptotic stimuli, underscoring its role as an oncogene.
Melanoma-associated antigen C2 has several significant applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4